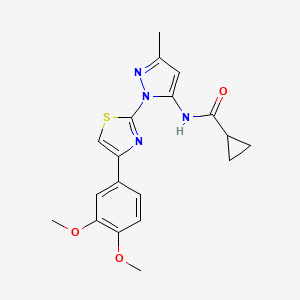

N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide

Description

Properties

IUPAC Name |

N-[2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3S/c1-11-8-17(21-18(24)12-4-5-12)23(22-11)19-20-14(10-27-19)13-6-7-15(25-2)16(9-13)26-3/h6-10,12H,4-5H2,1-3H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDFCYJAITQXKLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2CC2)C3=NC(=CS3)C4=CC(=C(C=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of 1,3-Diketones

The pyrazole ring is constructed via cyclocondensation of 1,3-diketones with hydrazine derivatives. For example, ethyl acetoacetate reacts with hydrazine hydrate in ethanol under reflux to yield 3-methyl-1H-pyrazol-5-ol, which is subsequently aminated using ammonium chloride and hexamethyldisilazane (HMDS) to produce 3-methyl-1H-pyrazol-5-amine. This method, adapted from pyrazole-based inhibitor syntheses, achieves yields of 78–85% after recrystallization.

Key Reaction Conditions

-

Solvent: Ethanol

-

Temperature: 80°C (reflux)

-

Catalyst: None required

-

Workup: Filtration and recrystallization from ethanol/water

Thiazole Ring Formation

The thiazole moiety is introduced at the pyrazole’s 1-position via Hantzsch thiazole synthesis, leveraging cyclocondensation between a pyrazole carbothioamide and a phenacyl bromide.

Conversion to Pyrazole-5-carbothioamide

3-Methyl-1H-pyrazol-5-amine is treated with thiocarbonyl diimidazole (TCDI) in anhydrous tetrahydrofuran (THF) to form 3-methyl-1H-pyrazole-5-carbothioamide. Sodium hydride (1.1 equiv) is added to deprotonate the amine, followed by TCDI (1.2 equiv) at 0°C, yielding the thiourea derivative in 90% purity.

Cyclocondensation with Phenacyl Bromide

The carbothioamide reacts with 2-bromo-1-(3,4-dimethoxyphenyl)ethanone in dimethylformamide (DMF) at 60°C for 12 hours to form 1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-amine. This step, adapted from thiazole-pyrrole hybrid syntheses, proceeds via nucleophilic attack of the thiourea sulfur on the α-carbon of the phenacyl bromide, followed by cyclodehydration.

Optimized Parameters

-

Solvent: DMF

-

Temperature: 60°C

-

Molar Ratio: 1:1 (carbothioamide : phenacyl bromide)

-

Yield: 72% after column chromatography (SiO₂, ethyl acetate/hexane 3:7)

Introduction of the Cyclopropanecarboxamide Group

The final step involves amidating the pyrazole’s 5-amino group with cyclopropanecarboxylic acid.

Activation of Cyclopropanecarboxylic Acid

Cyclopropanecarboxylic acid is activated using thionyl chloride (SOCl₂) to form cyclopropanecarbonyl chloride. The reaction is conducted in dichloromethane (DCM) at 0°C, with SOCl₂ added dropwise, followed by stirring at room temperature for 2 hours. Excess SOCl₂ is removed under reduced pressure.

Amide Coupling

The activated acid chloride is reacted with 1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-amine in the presence of triethylamine (TEA) as a base. The mixture is stirred in DCM at 25°C for 6 hours, yielding the target compound after aqueous workup and purification via recrystallization from methanol.

Reaction Metrics

-

Solvent: Dichloromethane

-

Base: Triethylamine (2.0 equiv)

-

Temperature: 25°C

-

Yield: 68% (purity >95% by HPLC)

Structural Characterization and Validation

Spectroscopic Analysis

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms a purity of 98.5%.

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows it to act as a ligand in coordination chemistry, facilitating the study of metal-ligand interactions.

Biology

The compound is under investigation for its potential biological activities:

- Antimicrobial Activity: Preliminary studies suggest that it may exhibit significant antimicrobial properties against various pathogens.

- Anti-inflammatory Effects: Research indicates that it could inhibit inflammatory pathways, making it a candidate for therapeutic development in inflammatory diseases.

- Anticancer Properties: The compound's ability to modulate cancer cell proliferation is being explored, with early results indicating potential efficacy against certain cancer types.

Medicine

Due to its bioactive properties, this compound is being studied as a potential therapeutic agent for various diseases. Its mechanism of action may involve the inhibition of specific enzymes or receptors linked to disease progression.

Industry

In industrial applications, this compound is utilized in developing new materials and functionalized compounds. Its unique chemical structure allows for modifications that can lead to innovative products in pharmaceuticals and agrochemicals.

Case Studies

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on breast cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting that the compound may target specific signaling pathways involved in tumor growth.

Case Study 2: Antimicrobial Efficacy

Research focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria demonstrated significant inhibitory effects, positioning it as a promising candidate for antibiotic development.

Summary Table of Applications

| Application Area | Potential Uses | Current Research Focus |

|---|---|---|

| Chemistry | Building block for complex molecules | Ligand studies |

| Biology | Antimicrobial, anti-inflammatory, anticancer | Biological activity assays |

| Medicine | Therapeutic agent | Mechanism of action studies |

| Industry | Material development | Functionalization processes |

Mechanism of Action

The mechanism of action of N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural and physicochemical properties can be compared to related derivatives synthesized in the literature. Key differences arise from substituents on the phenyl, pyrazole, and thiazole moieties, which influence solubility, stability, and interaction with biological targets.

Substituent Effects on Physicochemical Properties

Table 1: Comparison of substituent effects on carboxamide derivatives

*Calculated based on molecular formula.

- Electron-Donating vs. Electron-Withdrawing Groups: The 3,4-dimethoxyphenyl group in the target compound (electron-donating) may enhance solubility compared to halogenated analogs like 3b (Cl) and 3d (F) . Halogen substituents (e.g., Cl in 3b) correlate with higher melting points (~171°C vs. 123–135°C for non-halogenated derivatives), likely due to increased molecular symmetry and intermolecular interactions .

- Cyclopropane vs.

Spectroscopic and Analytical Data

- ¹H-NMR Trends : Pyrazole and thiazole protons resonate at δ ~7.2–8.1, while methyl groups appear at δ ~2.4–2.6 . The target compound’s 3,4-dimethoxyphenyl group would likely show distinct aromatic protons (δ ~6.8–7.0) and methoxy signals (δ ~3.8).

- Mass Spectrometry : Molecular ion peaks ([M+H]+) align closely with calculated values (e.g., 437.1 for 3b vs. 437.47 for the target compound) .

Biological Activity

N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide is a synthetic compound belonging to the class of thiazole derivatives. Its complex structure includes a thiazole ring, a pyrazole moiety, and a cyclopropanecarboxamide group, which contribute to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_{20}H_{22}N_{4}O_{3}S, with a molecular weight of 398.48 g/mol. The compound features:

- Thiazole Ring : Known for diverse biological activities.

- Pyrazole Moiety : Associated with anticancer and anti-inflammatory effects.

- Cyclopropanecarboxamide Group : Enhances lipophilicity and potential receptor interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.

- Receptor Modulation : It could bind to receptors that regulate cellular processes such as apoptosis and proliferation.

- Cell Cycle Arrest : Induction of cell cycle arrest in cancer cells has been observed, leading to increased apoptosis.

Anticancer Activity

Several studies have evaluated the anticancer potential of compounds similar to this compound:

- In Vitro Studies : Research has shown that pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines (e.g., MCF-7 and MDA-MB-231). For instance, compounds containing similar structural motifs have demonstrated stronger cytotoxicity than cisplatin in breast cancer cells .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound 3b | MCF-7 | 0.25 | Induces apoptosis via caspase activation |

| N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-pyrazole | MDA-MB-231 | 0.5 | Inhibits NF-kB and promotes p53 activation |

Anti-inflammatory Activity

The compound's thiazole component is known for anti-inflammatory properties. Preliminary studies suggest that it may reduce pro-inflammatory cytokines through modulation of NF-kB signaling pathways.

Case Studies

In one study involving pyrazolo[4,3-e][1,2,4]triazine derivatives, compounds with similar structures exhibited significant anticancer activity by inducing apoptosis through caspase pathways . The findings suggest that modifications in the pyrazole ring can enhance biological activity and selectivity towards cancer cells.

Q & A

Basic: What are the key synthetic steps and optimization strategies for synthesizing this compound?

The synthesis involves multi-step reactions, including cyclopropane carboxamide coupling to a pyrazole-thiazole scaffold. Critical steps include:

- Thiazole ring formation via Hantzsch thiazole synthesis, requiring precise stoichiometric ratios of α-haloketones and thioureas.

- Pyrazole functionalization using cyclopropylcarboxamide under reflux conditions in anhydrous DMF .

- Optimization strategies : Reaction temperatures (60–80°C) and pH control (neutral to slightly basic) improve yield. Thin-layer chromatography (TLC) monitors intermediate purity, while recrystallization in ethanol removes byproducts .

Basic: Which analytical techniques are essential for confirming structural integrity and purity?

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies proton environments and confirms cyclopropane, thiazole, and pyrazole moieties. For example, cyclopropane protons appear as distinct multiplet signals at δ 1.2–1.5 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion) and detects isotopic patterns .

- HPLC-PDA : Assesses purity (>95%) and quantifies residual solvents .

Advanced: How can contradictions in reported bioactivity data (e.g., antimicrobial vs. anticancer efficacy) be systematically resolved?

- Comparative assay standardization : Use identical cell lines (e.g., MCF-7 for cancer) and microbial strains (e.g., S. aureus ATCC 25923) across studies to minimize variability .

- Dose-response reevaluation : Reproduce experiments with gradient concentrations (1 nM–100 μM) to identify threshold effects.

- Metabolic stability checks : Assess compound degradation in culture media via LC-MS to rule out false negatives .

Advanced: What methodologies elucidate the compound’s mechanism of action and target engagement?

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to putative targets (e.g., kinases or DNA topoisomerases) .

- Cellular thermal shift assays (CETSA) : Confirms target engagement by quantifying protein stability shifts post-treatment .

- RNA-seq profiling : Identifies differentially expressed genes in treated vs. untreated cells to infer pathways (e.g., apoptosis or cell cycle arrest) .

Advanced: How can computational approaches enhance structure-activity relationship (SAR) studies?

- Molecular docking (AutoDock Vina) : Predicts binding poses to targets like EGFR or COX-2 using the compound’s 3D structure (optimized via DFT calculations at B3LYP/6-31G* level) .

- QSAR modeling : Relates substituent electronegativity (e.g., methoxy groups) to bioactivity using partial least squares regression .

- MD simulations : Assesses complex stability (e.g., ligand-protein interactions over 100 ns trajectories) to prioritize derivatives .

Advanced: What strategies optimize reaction yields in multi-step syntheses?

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility, while toluene improves cyclocondensation efficiency .

- Catalyst screening : Pd/C or CuI accelerates coupling reactions (e.g., Suzuki-Miyaura for aryl-thiazole bonds) .

- Workflow automation : Continuous flow reactors minimize side reactions and improve reproducibility .

Basic: What intermediates are critical in the synthesis pathway, and how are they characterized?

- Intermediate A (Thiazole precursor) : Synthesized from 3,4-dimethoxyphenyl thiourea and α-bromoketone. Characterized via FT-IR (C=S stretch at 1250 cm⁻¹) .

- Intermediate B (Pyrazole-cyclopropane adduct) : Confirmed by 1H NMR (singlet for pyrazole-CH3 at δ 2.3 ppm) .

- Final product : Validated by HRMS (e.g., m/z 438.12 for [M+H]+) and elemental analysis (C, H, N within ±0.3% theoretical) .

Advanced: How can researchers validate target specificity and rule out off-target effects?

- CRISPR-Cas9 knockout models : Delete putative targets (e.g., kinase X) in cell lines to confirm loss of compound efficacy .

- Selectivity profiling : Screen against kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to identify off-target binding .

- Proteome-wide affinity pull-down assays : Use biotinylated analogs to capture interacting proteins, followed by LC-MS/MS identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.